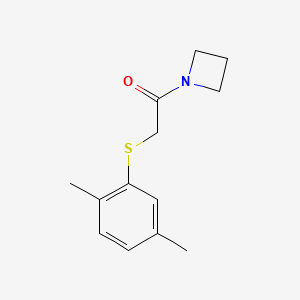
N-(cyclopropylmethyl)-2,3-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,3-dimethylbenzamide, also known as CPMEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPMEB is a white crystalline solid that belongs to the class of benzamides.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylbenzamide is not fully understood. However, it has been suggested that N-(cyclopropylmethyl)-2,3-dimethylbenzamide exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of inflammatory mediators. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been found to modulate the activity of various neurotransmitter receptors in the brain, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,3-dimethylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been found to modulate the activity of various neurotransmitter receptors in the brain, which may contribute to its analgesic and antipyretic effects. In addition, N-(cyclopropylmethyl)-2,3-dimethylbenzamide has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-2,3-dimethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been found to exhibit low toxicity, making it a suitable candidate for further pharmacological studies. However, N-(cyclopropylmethyl)-2,3-dimethylbenzamide has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylbenzamide is not fully understood, which may complicate its use in certain experimental designs.
Future Directions
There are several future directions for research on N-(cyclopropylmethyl)-2,3-dimethylbenzamide. One potential area of research is the development of new synthetic methods for N-(cyclopropylmethyl)-2,3-dimethylbenzamide that are more efficient and cost-effective. Another area of research is the elucidation of the mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylbenzamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to explore the potential use of N-(cyclopropylmethyl)-2,3-dimethylbenzamide in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Overall, N-(cyclopropylmethyl)-2,3-dimethylbenzamide represents a promising area of research for the development of new therapeutic agents.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-2,3-dimethylbenzamide involves the reaction of 2,3-dimethylbenzoic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(cyclopropylmethyl)-2,3-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-12(10(9)2)13(15)14-8-11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJTQKUVRMHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)